molecular formula C21H37O4- B14601508 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate CAS No. 59223-30-2

3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate

Cat. No.: B14601508
CAS No.: 59223-30-2
M. Wt: 353.5 g/mol
InChI Key: QPXSGJQFXSYSDA-UHFFFAOYSA-M
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Description

3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate is a chemical compound with a complex structure that includes a butenoate group and a hexadecan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate typically involves esterification reactions. One common method is the reaction of hexadecan-4-ol with but-3-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and cellular membranes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The hexadecan-4-yl group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-{[(Hexadecan-4-yl)oxy]carbonyl}butanoate: Similar structure but lacks the double bond in the butenoate group.

    3-{[(Hexadecan-4-yl)oxy]carbonyl}pent-3-enoate: Similar structure with an additional carbon in the chain.

Uniqueness

3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate is unique due to the presence of the double bond in the butenoate group, which can participate in additional chemical reactions such as polymerization and cross-linking. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

59223-30-2

Molecular Formula

C21H37O4-

Molecular Weight

353.5 g/mol

IUPAC Name

3-hexadecan-4-yloxycarbonylbut-3-enoate

InChI

InChI=1S/C21H38O4/c1-4-6-7-8-9-10-11-12-13-14-16-19(15-5-2)25-21(24)18(3)17-20(22)23/h19H,3-17H2,1-2H3,(H,22,23)/p-1

InChI Key

QPXSGJQFXSYSDA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(CCC)OC(=O)C(=C)CC(=O)[O-]

Origin of Product

United States

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